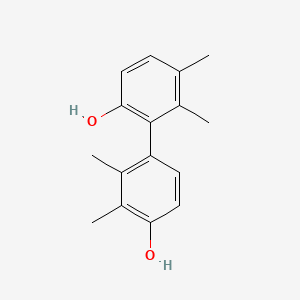
Hydroxy(hydroxydimethylphenyl)dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(hydroxydimethylphenyl)dimethylbenzene is a chemical compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol. It is known for its unique structure, which includes hydroxyl groups and dimethylphenyl groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(hydroxydimethylphenyl)dimethylbenzene typically involves the reaction of dimethylphenol with hydroxylating agents under controlled conditions. The reaction is carried out in the presence of catalysts to ensure the selective hydroxylation of the dimethylphenyl groups. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(hydroxydimethylphenyl)dimethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Nitro and halogenated derivatives of the original compound.
Scientific Research Applications
Hydroxy(hydroxydimethylphenyl)dimethylbenzene is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Hydroxy(hydroxydimethylphenyl)dimethylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Hydroxy(dimethylphenyl)benzene
- Hydroxy(dimethylphenyl)dimethylbenzene
- Hydroxy(hydroxydimethylphenyl)benzene
Uniqueness
Hydroxy(hydroxydimethylphenyl)dimethylbenzene is unique due to the presence of multiple hydroxyl and dimethylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
70421-89-5 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-(4-hydroxy-2,3-dimethylphenyl)-3,4-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-9-5-7-15(18)16(10(9)2)13-6-8-14(17)12(4)11(13)3/h5-8,17-18H,1-4H3 |
InChI Key |
FZDQPIYWUWFLMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C2=C(C(=C(C=C2)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















